2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide
説明
特性
IUPAC Name |
2-[[1-[3-(diethylamino)propyl]-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34N4O2S/c1-4-18-11-13-19(14-12-18)25-22(29)17-31-23-20-9-7-10-21(20)28(24(30)26-23)16-8-15-27(5-2)6-3/h11-14H,4-10,15-17H2,1-3H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIUQUQHQSCPGA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC(=O)N(C3=C2CCC3)CCCN(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide is a complex organic molecule notable for its unique structural features that suggest significant biological activity. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 446.6 g/mol. Key structural components include:
- Cyclopentapyrimidine Core : This bicyclic structure is associated with various biological activities.
- Diethylamino Group : Enhances solubility and interaction with biological targets.
- Thioether Linkage : May confer distinct pharmacological properties.
Research indicates that compounds with similar structural motifs exhibit significant biological activities. The following mechanisms have been proposed for the biological activity of this compound:
- Antitumor Activity : The cyclopentapyrimidine core is known to inhibit various cancer cell lines by targeting key signaling pathways involved in cell proliferation and survival.
- CNS Activity : The diethylamino group may enhance the compound's ability to cross the blood-brain barrier, suggesting potential applications in treating neurological disorders.
- Antimicrobial Properties : Similar compounds have demonstrated antibacterial and antifungal activities, indicating this compound may also possess such properties.
Biological Activity Data
A summary of relevant biological activity data for this compound is presented in the following table:
Case Studies
Several studies have investigated the biological effects of compounds similar to 2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethylphenyl)acetamide:
- Anticancer Studies :
- CNS Activity Assessment :
- Antimicrobial Testing :
類似化合物との比較
Substituent Variations on the Aromatic Ring
The arylacetamide moiety is a critical pharmacophore. Modifications here significantly alter physicochemical and biological properties:
Key Observations :
- Lipophilic substituents (e.g., -C₂H₅, -CF₃O) improve membrane permeability but may reduce aqueous solubility.
Modifications in the Aminoalkyl Side Chain
The 3-(diethylamino)propyl chain influences solubility and target engagement:
| Compound Name | Aminoalkyl Chain | pKa (Predicted) | Solubility (logP) |
|---|---|---|---|
| Target Compound | 3-(diethylamino)propyl | ~8.5 | 3.2 |
| 2-((1-(3-(dimethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(4-ethoxyphenyl)acetamide | 3-(dimethylamino)propyl | ~8.0 | 2.8 |
Key Observations :
- Diethylamino vs.
Core Heterocycle Variations
Replacement of the cyclopenta[d]pyrimidinone core with other fused systems alters planarity and binding:
Key Observations :
- Thieno-pyrimidine cores introduce sulfur atoms, which may improve redox activity or metal chelation .
Key Observations :
- Higher yields correlate with simpler aryl substituents (e.g., dichlorophenyl vs. phenoxyphenyl) .
- LC-MS data (e.g., m/z 344.21 ) confirm molecular integrity.
Q & A
Q. What are the key steps in synthesizing this compound, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of this cyclopenta[d]pyrimidine derivative involves multi-step reactions. Typical steps include:
Core formation : Cyclization of a thieno[3,2-d]pyrimidinone precursor with a diethylaminopropyl group under reflux in polar aprotic solvents (e.g., DMF) .
Thioether linkage : Reaction with mercaptoacetic acid derivatives, using coupling agents like DCC (dicyclohexylcarbodiimide) in anhydrous conditions .
Acetamide coupling : Amidation with 4-ethylphenylamine via EDC/HOBt-mediated activation .
Optimization strategies :
- Monitor reaction progress with TLC/HPLC (e.g., Rf values or retention times) .
- Adjust solvent polarity (e.g., DMSO for solubility issues) and temperature (60–80°C for controlled kinetics) .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize byproducts .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what data should be prioritized?
Methodological Answer:
- ¹H NMR : Prioritize signals for the cyclopenta[d]pyrimidine core (e.g., δ 2.43–3.18 ppm for CH₂ groups in the tetrahydro ring) and thioether linkage (δ 4.08–4.12 ppm for SCH₂) . Confirm diethylamino protons (δ 1.0–1.2 ppm, triplet) and acetamide NH (δ ~10.1 ppm) .
- LC-MS : Validate molecular weight (e.g., [M+H]+ via ESI-MS) and purity (>95%) .
- Elemental Analysis : Verify C, H, N, S content (e.g., ±0.3% deviation from theoretical values) .
Example NMR Reference Table :
| Proton Environment | δ (ppm) | Multiplicity | Reference |
|---|---|---|---|
| Cyclopenta[d]pyrimidine CH₂ | 2.43–3.18 | m | |
| SCH₂ | ~4.10 | s | |
| Diethylamino CH₃ | 1.0–1.2 | t |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer: Contradictions may arise from variability in assay conditions or impurities. Recommended approaches:
Replicate Testing : Use randomized block designs with four replicates per condition to assess intra-assay variability .
Purity Validation : Re-analyze batches with LC-MS and elemental analysis to rule out degradation products .
Dose-Response Refinement : Test across a broader concentration range (e.g., 0.1–100 µM) to identify non-linear effects .
Mechanistic Studies : Compare activity against isoform-specific targets (e.g., kinase inhibition profiling) to clarify selectivity .
Q. What computational strategies predict this compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., cyclin-dependent kinases). Prioritize docking scores < -7.0 kcal/mol for high-affinity interactions .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å indicates stable binding) .
- QSAR Modeling : Derive predictive models using MOE or RDKit descriptors (e.g., logP, polar surface area) to optimize bioactivity .
Q. How does the environmental fate of this compound impact its research applications?
Methodological Answer:
- Degradation Studies : Conduct hydrolysis/photolysis experiments (pH 5–9, UV light) to measure half-life (t₁/₂) .
- Ecotoxicology : Test acute toxicity in Daphnia magna (LC₅₀) and algae (IC₅₀ growth inhibition) .
- Bioaccumulation Potential : Calculate logP (e.g., >3.0 indicates high lipid solubility) and BCF (bioconcentration factor) using EPI Suite .
Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced efficacy?
Methodological Answer:
- Core Modifications : Replace the diethylamino group with morpholino or piperazinyl moieties to alter solubility .
- Substituent Screening : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to enhance target affinity .
- In Vivo Validation : Test lead derivatives in rodent models (e.g., pharmacokinetics: t₁/₂, Cmax) and compare to parent compound .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental NMR data?
Methodological Answer:
Reassign Peaks : Use 2D NMR (COSY, HSQC) to verify proton-proton correlations and carbon environments .
Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra to identify solvent-induced shifts (e.g., NH peaks in DMSO) .
Dynamic Effects : Analyze variable-temperature NMR to detect conformational exchange broadening .
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